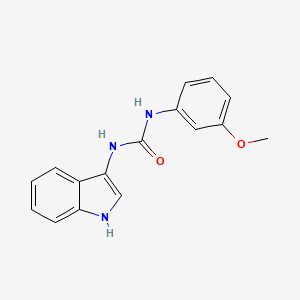

1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)18-16(20)19-15-10-17-14-8-3-2-7-13(14)15/h2-10,17H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKAGJSBEDCDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Indol 3 Yl 3 3 Methoxyphenyl Urea and Its Analogs

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea, the most logical retrosynthetic disconnections are at the C-N bonds of the urea (B33335) linkage.

Primary Disconnection:

The most straightforward disconnection of the urea C-N bonds leads to two key synthons: an indole-derived nucleophile and a phenyl-derived electrophile. This suggests a convergent synthesis where the two main fragments are prepared separately and then combined in a final step.

Path A: This involves the disconnection of the bond between the urea carbonyl and the indole (B1671886) nitrogen, leading to 3-amino-1H-indole and 3-methoxyphenyl (B12655295) isocyanate. The isocyanate can be further traced back to 3-methoxyaniline through the use of a phosgene (B1210022) equivalent.

Path B: Alternatively, disconnection of the bond between the urea carbonyl and the phenylamino (B1219803) nitrogen suggests 3-indolyl isocyanate and 3-methoxyaniline as the precursors.

A second level of retrosynthesis would focus on the formation of the 3-aminoindole precursor itself, which can be derived from indole through various functional group interconversions.

Conventional Synthetic Routes to Indole-Urea Frameworks

Traditional methods for constructing the urea linkage are well-established and remain widely used due to their reliability and predictability.

The reaction between an isocyanate and an amine is a highly efficient and common method for forming a urea bond. commonorganicchemistry.comresearchgate.net In the context of synthesizing this compound, this would typically involve the reaction of 3-amino-1H-indole with 3-methoxyphenyl isocyanate. The reaction is generally carried out in an inert solvent at room temperature and proceeds to completion, often with high yields. commonorganicchemistry.com

A practical example of this approach involves the synthesis of phenyl urea derivatives where an amine is reacted with a corresponding isocyanate. nih.gov The versatility of this method allows for the synthesis of a wide array of analogs by simply varying the substitution patterns on either the indole amine or the phenyl isocyanate.

Historically, phosgene (COCl₂) was a primary reagent for the synthesis of ureas. nih.gov It reacts with amines to form isocyanates in situ, which then react with a second amine to yield the urea. nih.gov However, due to the extreme toxicity of phosgene gas, safer alternatives have been developed and are now predominantly used. rsc.org

Common Phosgene Equivalents in Urea Synthesis:

| Phosgene Equivalent | Description |

| Triphosgene (B27547) | A crystalline, solid alternative to phosgene that is easier and safer to handle. commonorganicchemistry.commdpi.com It decomposes into phosgene under reaction conditions. |

| Carbonyldiimidazole (CDI) | A solid reagent that reacts with amines to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to form the urea. commonorganicchemistry.combiointerfaceresearch.com |

| Phenyl Chloroformate | Reacts with an amine to form a phenyl carbamate, which can then be displaced by another amine to form the urea. google.com |

The general procedure involves the reaction of an amine with the phosgene equivalent to form a reactive intermediate, followed by the addition of the second amine to complete the urea linkage. nih.gov For the synthesis of the target compound, 3-methoxyaniline could be reacted with triphosgene to generate 3-methoxyphenyl isocyanate, which would then be reacted with 3-amino-1H-indole.

The indole nucleus itself can be synthesized through a variety of classic named reactions, which can be adapted to produce substituted indoles that are precursors to the final urea compound. Some of the most prominent named reactions for indole synthesis include:

Fischer Indole Synthesis: This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. pharmaguideline.comyoutube.com It is one of the most widely used methods for indole synthesis. rsc.org

Leimgruber-Batcho Indole Synthesis: This reaction provides a versatile route to indoles from o-nitrotoluenes. pharmaguideline.com

Reissert Indole Synthesis: This method involves the condensation of o-nitro-toluene with diethyl oxalate (B1200264) followed by reductive cyclization. pharmaguideline.com

Bartoli Indole Synthesis: This reaction utilizes the interaction of a nitroarene with a vinyl Grignard reagent to form 7-substituted indoles. pharmaguideline.com

Nenitzescu Indole Synthesis: This method produces 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinone with a β-aminocrotonic ester. pharmaguideline.com

Cadogan-Sundberg Indole Synthesis: This is a key method for creating indole rings from the reaction of nitroarenes with alkynes. ontosight.ai

These reactions provide access to a diverse range of substituted indoles, which can then be functionalized at the 3-position to introduce the amino group required for the subsequent urea formation.

Advanced and Sustainable Synthetic Strategies Applicable to Indole-Urea Derivatives

More recent synthetic methodologies focus on improving efficiency, selectivity, and sustainability. These often involve the use of transition-metal catalysis.

Transition-metal catalysis has become an indispensable tool for the functionalization of C-H bonds, including those in indole rings. rsc.org These methods offer direct routes to substituted indoles, often with high regioselectivity. bohrium.com For the synthesis of indole-urea derivatives, metal-catalyzed reactions can be employed to directly install an amino group or a precursor at the C3 position of the indole.

Palladium-catalyzed cross-coupling reactions, for instance, can be used to form C-N bonds. An appropriately protected indole could be coupled with an amine source under palladium catalysis. While direct C3-amination of indole can be challenging due to the inherent reactivity of the ring, a two-step process involving C3-halogenation followed by a Buchwald-Hartwig amination is a viable strategy.

Recent advances have also focused on the C-H functionalization of the benzenoid ring of the indole, allowing for the synthesis of more complex analogs. bohrium.comrsc.org These methods provide powerful tools for creating a library of indole-urea compounds with diverse substitution patterns.

C-H Activation Methodologies in Indole Synthesis and Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, providing a streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org In the context of indole chemistry, C-H activation allows for the direct introduction of functional groups onto the indole scaffold, which is a core component of the target molecule.

The indole ring possesses multiple C-H bonds with different reactivities. The C-H bonds at the C2 and C3 positions of the pyrrole (B145914) ring are inherently more electron-rich and reactive compared to those on the benzenoid ring (C4 to C7). researchgate.net Consequently, early developments in indole C-H functionalization primarily targeted the C2 and C3 positions. researchgate.net However, achieving site-selectivity remains a significant challenge. To overcome this, chemists employ directing groups, which are installed at the N1 position of the indole to steer the catalytic functionalization to a specific C-H bond, often on the less reactive benzene (B151609) core. beilstein-journals.orgresearchgate.net

Transition-metal catalysis is central to these methodologies, with catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co) being extensively used. researchgate.netnih.gov These catalysts can mediate a wide array of transformations, including:

Arylation: Introducing aryl groups.

Alkenylation: Introducing alkenyl (olefinic) groups.

Alkynylation: Introducing alkynyl groups.

Acylation: Introducing acyl groups. researchgate.net

For the synthesis of indole derivatives related to this compound, C-H activation can be envisioned for either the initial construction of the substituted indole core or for post-synthetic modification of the indole ring. For instance, a C-H activation approach could be used to directly couple an indole with a partner to form a C-C or C-N bond, thereby building complexity in a step-efficient manner. researchgate.net The development of these methods is crucial for creating diverse libraries of indole-containing compounds for various research applications.

Application of Green Chemistry Principles in the Synthesis of Related Indole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including indole derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Key green chemistry strategies applied to the synthesis of indoles and related heterocycles include:

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green approaches prioritize the use of more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net Some reactions are even designed to be performed under solvent-free conditions, for example, using mechanochemistry (ball milling). nih.gov

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Palladium-catalyzed reactions that proceed via oxidative linkage of two C-H bonds are considered highly atom-economical as they avoid the need for leaving groups that would become waste. mdpi.com

Catalysis: The use of catalysts is inherently green as they are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate significant waste. Both metal-based and organocatalysts are employed in greener indole syntheses.

Energy Efficiency: Methodologies that proceed under milder conditions (lower temperatures and pressures) are preferred. Microwave-assisted synthesis has become a popular technique as it can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

For instance, a sustainable, two-step synthesis of indole derivatives has been developed that involves an Ugi multi-component reaction followed by an acid-induced cyclization, using ethanol (B145695) as a benign solvent and avoiding the use of metal catalysts. researchgate.net Such strategies represent the future of chemical synthesis for compounds like this compound.

Spectroscopic and Crystallographic Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for each type of proton. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The two urea N-H protons would also appear as distinct signals, likely in the range of 8-10 ppm. The aromatic protons of the indole and the methoxyphenyl rings would resonate in the aromatic region (approx. 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their substitution. The methoxy (B1213986) group (-OCH₃) protons would give a characteristic sharp singlet around 3.7-3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the urea group is a key diagnostic signal, expected to appear significantly downfield around 153-155 ppm. The carbon atoms of the aromatic rings would appear in the approximate range of 100-160 ppm. The methoxy group carbon would be observed around 55 ppm.

The precise chemical shifts and coupling constants provide definitive proof of the molecule's connectivity.

| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Indole N-H | >10 (broad singlet) | - |

| Urea N-H | 8-10 (singlets or broad signals) | - |

| Aromatic C-H | 6.5-8.0 (multiplets) | - |

| Urea C=O | - | ~153-155 |

| Aromatic C | - | ~100-160 |

| Methoxy (-OCH₃) | ~3.7-3.8 (singlet) | ~55 |

Fourier Transform-Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for Molecular Characterization

FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key characteristic absorption bands are expected. The N-H stretching vibrations of the indole and urea groups would appear as sharp or broad bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group is expected around 1630-1680 cm⁻¹. C-N stretching vibrations are typically observed in the 1400-1460 cm⁻¹ range. researchgate.netwhiterose.ac.uk The C-O stretching of the methoxy group and C=C stretching of the aromatic rings would also be present in the fingerprint region. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole, Urea | 3200-3400 |

| C=O Stretch | Urea | 1630-1680 |

| C-N Stretch | Urea, Amine | 1400-1460 |

| C-O Stretch | Methoxy Ether | ~1000-1300 |

| Aromatic C=C Stretch | Indole, Phenyl | ~1450-1600 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the confirmation of the elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. For N,N'-substituted ureas, a common fragmentation pathway involves the cleavage of a C-N bond, leading to the loss of an isocyanate moiety, which can be diagnostic for structural elucidation. nih.gov For the title compound, fragmentation could also occur within the indole ring system. nih.gov

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

A crucial aspect of the solid-state structure of ureas is the extensive network of intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These N-H···O=C interactions are a dominant feature, often linking molecules into chains, tapes, or more complex three-dimensional networks, which dictate the crystal packing. researchgate.net The indole N-H group can also participate in hydrogen bonding, further stabilizing the crystal lattice.

Exploration of Biological Activities and Molecular Mechanisms

Broad Spectrum Biological Activities Exhibited by Indole (B1671886) and Urea (B33335) Derivatives

The indole nucleus is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with diverse pharmacological effects. researchgate.net When combined with a urea moiety, the resulting derivatives often exhibit enhanced or novel biological activities. This section provides an overview of the multifaceted biological landscape of these compounds.

Anticancer Potential and Associated Cellular Effects

Indole and urea derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. ijpsjournal.com Synthetic indole derivatives, in particular, have been a focal point of research for developing novel anticancer agents. ijpsjournal.com

The anticancer efficacy of these compounds is often attributed to their ability to modulate hormonal responses and induce cell cycle arrest in various cancer cell lines. ijpsjournal.com For instance, certain indole derivatives containing pyrazole (B372694) and arylurea structures have shown excellent anti-proliferative activity against a range of human cancer cells, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), prostate cancer (PC-3), and chronic myeloid leukemia (K562) cells. globethesis.com One such derivative, compound 10f, exhibited a remarkable inhibitory activity on K562 cells with an IC50 value of 121 nM. globethesis.com Mechanistic studies revealed that this compound could induce apoptosis by disrupting the mitochondrial membrane potential and arresting the cell cycle in the G0/G1 phase. globethesis.com

Furthermore, bis-indole derivatives have been shown to be powerful inhibitors of tumor cell growth. mdpi.com A study on a bis-indole urea compound, designated as compound 49, revealed significant inhibition of proliferation in the A549 lung cancer cell line. mdpi.com This compound was found to induce autophagy by upregulating key proteins such as Beclin-1, LC3A/B, Atg7, AMPK, and ULK1. mdpi.com

The following table summarizes the anticancer activity of selected indole-urea derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| E25 | K562 | 9.42 | Induces cell apoptosis |

| z8 | A549 | 12.47 | Induces cell apoptosis, inhibits migration |

| 10f | K562 | 0.121 | Induces apoptosis via mitochondrial pathway, G0/G1 cell cycle arrest |

| 49 | A549 | - | Induces autophagy |

This table is for illustrative purposes and includes data from various studies on indole and urea derivatives.

Antimicrobial Efficacy, Including Antibacterial and Antifungal Actions

Indole and urea derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govmdpi.com Several indole-based molecules have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. ijpsjournal.com The mechanisms underlying their antibacterial action often involve the disruption of bacterial cell membranes or the inhibition of essential enzymes like DNA gyrase. ijpsjournal.comnih.gov

A series of newly synthesized urea derivatives were screened for their in vitro antimicrobial activity against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans). nih.gov While variable levels of interaction were observed, many of these compounds exhibited promising growth inhibition against Acinetobacter baumannii. researchgate.net

Furthermore, certain indole derivatives have been identified as effective agents against multidrug-resistant Gram-positive bacteria. One synthetic indole derivative, SMJ-2, was found to inhibit respiratory metabolism and disrupt membrane potential in these bacteria. nih.gov Its mechanism involves interference with the mevalonate (B85504) pathway, leading to the release of reactive oxygen species and subsequent pathogen destruction by phagocytic cells. nih.gov

The antifungal potential of these derivatives is also noteworthy. Novel urea derivatives have shown inhibitory effects against fungal strains such as Cryptococcus neoformans and Candida albicans. nih.gov

Antiviral Properties, with a Focus on Anti-HIV Activity

The indole scaffold has garnered significant attention in the discovery of antiviral drugs, particularly those targeting the human immunodeficiency virus (HIV). nih.gov Indole derivatives are known to be potent inhibitors of crucial HIV enzymes, including reverse transcriptase, integrase, and protease. nih.gov

The development of multidrug-resistant HIV strains necessitates the discovery of antiviral agents with novel mechanisms of action. nih.gov In this context, indole derivatives have emerged as attractive candidates. nih.govnih.gov For example, certain indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors. mdpi.com

Moreover, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were tested for their antiviral activity against a wide range of DNA and RNA viruses. nih.gov Notably, one derivative demonstrated potent activity against HIV-1 wild-type and variants with clinically relevant mutations. nih.gov This highlights the potential of indole-based compounds in combating drug-resistant HIV.

Anti-inflammatory and Antioxidant Applications of Related Indole Derivatives

Indole derivatives have been reported to possess significant anti-inflammatory and antioxidant properties. nih.govnih.gov Their anti-inflammatory action is often mediated through the inhibition of pro-inflammatory cytokines and enzymes. For instance, certain indole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. rsc.orgchemrxiv.org

The antioxidant capacity of indole derivatives is linked to their ability to scavenge free radicals. The indole ring in melatonin, for example, is recognized as the center responsible for its antioxidant properties due to its high resonance stability. unife.it Studies on various indole derivatives have demonstrated their radical-scavenging abilities in different assays. unife.it This antioxidant activity is often correlated with their antiproliferative effects, suggesting a dual role in combating diseases associated with oxidative stress, such as cancer. unife.it

Some indole derivatives have also been shown to reduce the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. chemrxiv.org Furthermore, they can inhibit LPS-induced reactive oxygen species, further underscoring their potential in dampening inflammatory processes. chemrxiv.org

Other Noteworthy Biological Profiles (e.g., Antitubercular, Anticholinesterase, Antidiabetic)

Beyond the aforementioned activities, indole and urea derivatives have been investigated for a range of other therapeutic applications.

Antitubercular Activity: Indole derivatives have a long history of being studied for their potential against Mycobacterium tuberculosis. nih.goveurekaselect.com The growth inhibition of this bacterium by the gut microbiota metabolite indole propionic acid is a recent example of this potential. nih.gov Various functionalized indole derivatives, including simple indoles and fused indoles, have been reported to possess anti-tubercular activities. researchgate.netnih.gov

Anticholinesterase Activity: Certain indole derivatives have been explored for their anticholinesterase properties, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net

Antidiabetic Activity: Indole alkaloids and their synthetic derivatives are considered a promising source for the discovery of novel antidiabetic drugs. nih.gov These compounds have been shown to possess antihyperglycemic and antioxidant properties, with some exhibiting inhibitory effects against α-amylase, an enzyme involved in carbohydrate metabolism. researchgate.net

Mechanistic Investigations of 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea and Analogs

While specific mechanistic studies on this compound are not extensively detailed in the public domain, the biological activities of its analogs provide significant insights into its potential mechanisms of action. The combination of the indole ring and the urea linker in this class of compounds is crucial for their interaction with various biological targets.

Urea derivatives, in general, are known to engage in hydrogen bonding interactions with protein targets, a key feature in their binding affinity and biological activity. The presence of the indole nucleus can contribute to hydrophobic and π-π stacking interactions within the binding pockets of enzymes and receptors.

In the context of anticancer activity, indole-urea derivatives have been shown to modulate the orphan nuclear receptor Nur77. mdpi.comresearchgate.net Some derivatives can induce the expression of Nur77 and its translocation from the nucleus to the mitochondria, thereby activating the apoptotic pathway and inhibiting the growth of cancer cells. mdpi.com

For their antimicrobial effects, molecular docking studies on urea derivatives have suggested that they can act as inhibitors of bacterial enzymes. For example, some have been shown to interact with the active site of A. baumannii PBP1a, a penicillin-binding protein, indicating a mechanism of antibacterial action. nih.gov

The antiviral activity of indole derivatives, particularly against HIV, often involves the inhibition of viral enzymes. The indole moiety can serve as a scaffold that positions other functional groups to interact with the active site of enzymes like reverse transcriptase or integrase, leading to their inhibition. nih.gov

Interaction with Specific Biological Targets (Enzymes, Receptors)

Research has identified several specific biological targets with which this compound and structurally related diaryl ureas can interact, including a range of enzymes and receptors critical to cellular signaling.

Protein Kinases: A significant area of investigation for diaryl ureas is their activity as protein kinase inhibitors. researchgate.net These enzymes play a crucial role in signal transduction and are frequently dysregulated in diseases like cancer. Several key kinases have been identified as targets:

Raf Kinase: Diaryl ureas are known to inhibit Raf-1 kinase. researchgate.net The urea moiety is significant for this inhibitory activity. researchgate.net Some diaryl ureas act as pan-RAF inhibitors, targeting all three isoforms of the RAF protein family. researchgate.net

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is another important target. nih.govcolumbia.edu Certain diaryl ureas have been identified as highly potent and selective inhibitors of human p38 MAP kinase, binding to a novel allosteric site. columbia.edumdpi.com This interaction stabilizes a conformation of the kinase that is incompatible with ATP binding. columbia.educolumbia.edu

Vascular Endothelial Growth Factor Receptors (VEGFRs): Diaryl ureas have demonstrated inhibitory activity against VEGFRs, which are key mediators of angiogenesis. nih.govnih.gov Compounds combining the 2-oxoindolinylidene and urea functionalities have shown promising VEGFR-2 inhibitory properties. nih.gov The urea function is often present in kinase inhibitors as it is a suitable group for hydrogen bonding interactions within the kinase catalytic cleft. researchgate.net

Receptors:

Formyl-Peptide Receptor 2 (FPR2): Derivatives of 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide have been identified as potent and selective agonists of the human formyl-peptide receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses. nih.govnih.gov

The table below summarizes the key biological targets of diaryl urea compounds related to this compound.

| Target Class | Specific Target | Type of Interaction | Reference(s) |

| Enzymes | Raf Kinase (e.g., Raf-1) | Inhibition | researchgate.netnih.govnih.gov |

| p38 MAP Kinase | Allosteric Inhibition | nih.govcolumbia.edumdpi.comnih.gov | |

| VEGFR (e.g., VEGFR-2) | Inhibition | nih.govnih.gov | |

| Receptors | Formyl-Peptide Receptor 2 (FPR2) | Agonism | nih.govnih.gov |

Modulatory Effects on Key Cellular Pathways

The interaction of this compound and its analogs with specific biological targets leads to the modulation of several key cellular pathways.

Kinase Inhibition: By targeting kinases such as Raf, p38, and VEGFR, diaryl ureas can disrupt the signaling cascades they control.

RAS/RAF/MEK/ERK Pathway: Inhibition of Raf kinases by diaryl ureas blocks the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation and survival. nih.gov Some pan-RAF inhibitors have been developed to have minimal paradoxical activation of this pathway, a problem seen with earlier generations of inhibitors. researchgate.net

p38 MAPK Pathway: Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines like TNF-α and interleukin-1β, suggesting a role in modulating inflammatory responses. nih.govcolumbia.edu

Angiogenesis Pathway: By inhibiting VEGFRs, these compounds can interfere with the process of angiogenesis, which is the formation of new blood vessels and is essential for tumor growth and metastasis. nih.gov

Methuosis Induction: A distinct cellular process modulated by indole-based compounds is methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.gov This process is triggered by defects in endocytic vesicle trafficking. google.com Indole-based chalcones, which share the indole moiety, have been shown to induce methuosis in various cancer cell lines. nih.govmdpi.com This unique cell death pathway presents a potential strategy for killing cancer cells that are resistant to apoptosis. nih.gov

Autophagy Induction: While direct evidence for this compound inducing autophagy is not prominent, the urea moiety is a component of molecules that can influence this process. For instance, some treatments can induce autophagy, which in turn can support the urea cycle. nih.govembopress.org Sorafenib, a diaryl urea, has been shown to induce autophagy, which may contribute to its anti-tumor effects. nih.gov Autophagy is a catabolic process where cells degrade and recycle their own components, playing a complex role in cell survival and death.

The following table outlines the key cellular pathways modulated by related diaryl urea compounds.

| Cellular Pathway | Modulatory Effect | Key Molecular Target(s) | Reference(s) |

| RAS/RAF/MEK/ERK | Inhibition | Raf Kinases | researchgate.netnih.gov |

| p38 MAPK Signaling | Inhibition | p38 MAP Kinase | nih.govcolumbia.edu |

| Angiogenesis | Inhibition | VEGFRs | nih.govnih.gov |

| Methuosis | Induction | Not fully elucidated, involves macropinocytosis | nih.govgoogle.commdpi.complos.org |

| Autophagy | Induction (by some diaryl ureas) | Not fully elucidated | nih.govnih.govembopress.org |

Molecular Recognition and Binding Site Analysis of Ligand-Target Interactions

The biological activity of diaryl ureas is intrinsically linked to their ability to recognize and bind to specific sites on their target proteins. The urea functional group is a key pharmacophore in this recognition.

Hydrogen Bonding: The urea moiety, with its carbonyl group and two amine groups, can act as both a hydrogen bond donor and acceptor. researchgate.net This allows it to form critical hydrogen bonds with amino acid residues in the binding pockets of target proteins. For example, in the case of p38 MAP kinase, the urea hydrogens form a bidentate hydrogen bond with the carboxylate oxygens of a glutamate (B1630785) residue (Glu71), while the urea oxygen can form a hydrogen bond with the backbone N-H of an aspartate residue (Asp168). columbia.edu

Hydrophobic and π-Interactions: The two aryl groups (indole and methoxyphenyl) flanking the urea core contribute to binding through hydrophobic and various π-interactions. mdpi.com These interactions include:

CH-π interactions: These are the most dominant type of interaction, significantly contributing to the stability of the protein-ligand complex. mdpi.com

π-π stacking: The aromatic rings of the diaryl urea can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site. mdpi.com

Cation-π interactions: These interactions can further enhance the stability of the complex. mdpi.com

Allosteric Binding: A notable feature of some diaryl urea inhibitors, particularly those targeting p38 MAP kinase, is their ability to bind to an allosteric site, which is a site distinct from the active (ATP-binding) site. columbia.educolumbia.edu This binding induces a significant conformational change in the protein, particularly in the conserved Asp-Phe-Gly (DFG) motif, rendering the kinase inactive. mdpi.com This allosteric binding mode can contribute to the high selectivity of these inhibitors. columbia.edu

The binding of diaryl ureas to their protein targets is a multifactorial process involving a combination of hydrogen bonds and various non-bonded π-interactions, which collectively determine the affinity and specificity of the inhibitor. researchgate.netmdpi.com

The table below details the types of molecular interactions involved in the binding of diaryl ureas to their targets.

| Interaction Type | Description | Key Structural Feature(s) | Reference(s) |

| Hydrogen Bonding | Formation of hydrogen bonds between the urea moiety and amino acid residues. | Urea N-H and C=O groups | researchgate.netcolumbia.edumdpi.com |

| CH-π Interactions | Interactions between C-H bonds and the π-systems of aromatic rings. | Aryl rings and aliphatic groups | mdpi.com |

| π-π Stacking | Stacking of the aromatic rings of the ligand with aromatic amino acid residues. | Indole and methoxyphenyl rings | mdpi.com |

| Cation-π Interactions | Electrostatic interaction between a cation and a π-system. | Aryl rings | mdpi.com |

| Hydrophobic Interactions | Interactions between nonpolar groups. | Aryl rings | columbia.edumdpi.com |

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies of 1 1h Indol 3 Yl 3 3 Methoxyphenyl Urea Analogs

Systematic Modifications of the Indole (B1671886) Moiety and their Impact on Biological Activity

The indole ring is a well-established "privileged" scaffold in drug discovery, known for its ability to interact with a wide range of biological targets. researchgate.netnih.gov Its N-H group can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. nih.govnih.gov Modifications to this moiety can profoundly affect the biological activity of the parent compound.

Introducing substituents onto the indole ring can modulate the electronic properties and steric profile of the molecule. For instance, studies on related indole derivatives have shown that the position of substituents is critical. The introduction of a methoxy (B1213986) group at the 5- or 6-position of an indole ring has been shown to yield compounds with significantly stronger anti-tumor activity compared to unsubstituted analogs. nih.gov The lone pair of electrons on the indole nitrogen atom contributes to a conjugated system, enhancing the molecule's stability and reactivity, while the N-H group's ability to form hydrogen bonds is often crucial for binding to macromolecules like proteins. nih.gov

Furthermore, the introduction of an indole group at specific positions in other molecular scaffolds, such as at the C-3 position of oleanolic acid, has been found to enhance biological activity, underscoring the importance of this moiety. nih.gov Conversely, altering or replacing the indole ring can lead to a significant loss of activity, highlighting its role as a key pharmacophore. The interaction between the indole moiety and aromatic amino acid side chains, such as tryptophan, within a receptor's binding site can involve stacking, NH-π interactions, and hydrogen bonding, which are critical for stabilizing the ligand-receptor complex. nih.gov

| Modification Site | Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| Indole N-H | Alkylation/Substitution | Can alter hydrogen bonding capability, potentially reducing or modifying binding affinity. | nih.gov |

| Indole C-5 | Methoxy (-OCH3) | Significantly enhanced anti-tumor activity in related compounds. | nih.gov |

| Indole C-6 | Methoxy (-OCH3) | Significantly enhanced anti-tumor activity in related compounds. | nih.gov |

| General | Topological Inversion | Used to create isosteres that allow new interactions with target residues, such as displacing water molecules in the binding site. | nih.gov |

Influence of the 3-Methoxyphenyl (B12655295) Substituent on Compound Potency and Selectivity

The 3-methoxyphenyl ring is the second key aromatic system in the molecule. Substituents on this phenyl ring can influence the compound's electronic distribution, lipophilicity, and steric conformation, thereby affecting its potency and selectivity. ontosight.ai The position and electronic nature of these substituents are critical determinants of biological activity.

In studies of analogous aryl ureas, substitutions at the 3-position (meta-position) of the phenyl ring have been shown to be particularly important for potency. nih.gov For example, replacing the 3-methoxy group with other substituents like chloro (Cl), fluoro (F), or methyl (Me) often leads to enhanced potency. nih.gov Research on cannabinoid receptor modulators revealed that 3-position substitutions generally afforded better activity than analogs substituted at the 4-position (para) or 2-position (ortho). nih.gov Specifically, analogs with electron-withdrawing groups such as chlorine or trifluoromethyl at the 3-position demonstrated similar or higher potency compared to those with electron-donating groups like methoxy. nih.gov

The selectivity of the compound can also be fine-tuned by modifying this ring. The choice of substituent can alter the binding mode of the ligand within the receptor, potentially favoring interaction with one receptor subtype over another. The antiplasmodial activity and selectivity of related heterocyclic compounds were found to be strongly dependent on the substitution pattern of a phenyl moiety. mdpi.com Therefore, systematic exploration of different functional groups at the 3-position and other positions of the phenyl ring is a viable strategy for optimizing both the potency and selectivity profile of 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea analogs.

| Position | Substituent | Effect on Potency (Relative to Unsubstituted/Other Isomers) | Reference |

|---|---|---|---|

| 3- (meta) | -Cl | Enhanced potency | nih.gov |

| 3- (meta) | -F | Enhanced potency | nih.gov |

| 3- (meta) | -CF3 | Similar potency to -Cl and -F analogs | nih.gov |

| 3- (meta) | -OCH3 (electron-donating) | Less potent than analogs with electron-withdrawing groups at the same position. | nih.gov |

| 2- (ortho) | -Cl | Reduced potency | nih.gov |

| 4- (para) | -Cl | Reduced potency | nih.gov |

Significance of the Urea Linker in Ligand-Receptor Interactions and Conformational Flexibility

The urea linker (-NH-CO-NH-) is a critical structural element, playing a pivotal role in mediating interactions between the ligand and its biological target. nih.gov Its primary function is to act as a rigid hydrogen-bonding unit. The two N-H groups serve as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. nih.gov This donor-acceptor capability is a key element in molecular recognition and is responsible for stabilizing the drug-receptor complex through a network of hydrogen bonds. nih.gov

Beyond hydrogen bonding, the urea moiety can participate in other important non-covalent interactions, such as π-stacking with aromatic side chains of amino acids like tryptophan in a protein's binding pocket. nih.gov The conformational properties of the urea group are also significant. Due to resonance delocalization of nonbonded electrons from the nitrogen atoms into the carbonyl group, the urea functionality has a degree of conformational restriction and tends to be planar. nih.gov However, the dihedral angles between the urea plane and the flanking indole and phenyl rings can vary, providing the molecule with essential conformational flexibility. nih.govrsc.org This flexibility allows the ligand to adopt an optimal conformation to fit within the binding site, a concept known as "induced fit". rsc.orgsemanticscholar.org

Exploration of Various Substituent Effects on the Overall Biological Profile and Specificity

Studies on related scaffolds have established several key principles. For the phenyl ring, there is often a preference for electron-withdrawing groups at the 3-position. nih.gov In one series of cannabinoid receptor modulators, a 3-trifluoromethoxy substituted analog was found to be more potent than its 3-methoxy counterpart, reinforcing this trend. nih.gov For the indole ring, as previously noted, the placement of methoxy groups at the C-5 or C-6 positions can significantly enhance anticancer activity, suggesting that modifying the electronics of this ring system is a fruitful strategy. nih.gov

Design and Evaluation of Bioisosteres and Hybrid Molecular Architectures

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions. In the context of this compound, any of the three core components could be replaced with a suitable bioisostere.

The central urea linker, for example, can be replaced by other groups that mimic its hydrogen bonding pattern and conformational characteristics. Amide bioisosteres such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles have been successfully employed in other molecular scaffolds to enhance potency. nih.gov These five-membered heterocyclic rings can act as surrogates for the amide or urea bond, often with improved metabolic stability.

Hybrid molecular architectures can also be designed by combining the core indole-urea structure with other known pharmacophores. For instance, attaching a sulfonamide group, a well-known pharmacophore in carbonic anhydrase inhibitors, to the indole moiety of urea derivatives has led to the development of potent new inhibitors. researchgate.net Another approach involves the topological inversion of the indole heterocycle to create an isostere that allows for new functionalization patterns. This strategy has been used to design inhibitors that can displace conserved water molecules from a binding site to form a direct, high-affinity interaction with a target residue. nih.gov The design and evaluation of such bioisosteric and hybrid molecules represent a rational approach to expanding the chemical space and discovering novel analogs with superior therapeutic potential.

Computational Chemistry Approaches in Research on 1 1h Indol 3 Yl 3 3 Methoxyphenyl Urea

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects, offering a baseline understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. arxiv.org For 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. niscpr.res.inmdpi.com This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. arxiv.org The resulting optimized structure provides critical data on bond lengths, bond angles, and dihedral angles and serves as the foundational input for nearly all other computational analyses, including the examination of the molecule's electronic structure. niscpr.res.in

Once the molecule's geometry is optimized, the same theoretical framework can be used to predict its spectroscopic data. researchgate.net Calculated Infrared (IR) vibrational frequencies can help assign experimental spectra, identifying characteristic vibrations for the molecule's functional groups. For this compound, key predicted vibrations would include the N-H stretching of the indole (B1671886) and urea (B33335) groups (typically 3200-3400 cm⁻¹), the strong C=O stretch of the urea carbonyl (around 1650-1700 cm⁻¹), C-N stretching, and the various C-H and C=C vibrations of the aromatic indole and phenyl rings. vscht.czmdpi.commsu.edu

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation and confirmation of the compound. uva.nlaun.edu.eg These theoretical predictions are often correlated with experimental data to validate the accuracy of the computational model.

Below is a representative table of the kind of data generated from IR frequency calculations for a molecule of this type.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole & Urea | 3350 - 3450 |

| Aromatic C-H Stretch | Indole & Phenyl Rings | 3000 - 3100 |

| C=O Stretch | Urea | 1670 - 1690 |

| Aromatic C=C Stretch | Indole & Phenyl Rings | 1580 - 1620 |

| C-N Stretch | Urea & Indole | 1250 - 1350 |

| C-O Stretch | Methoxy (B1213986) Group | 1020 - 1250 |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netjocpr.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. researchgate.net It illustrates regions that are electron-rich (typically colored red or yellow), indicating sites prone to electrophilic attack, and regions that are electron-poor (colored blue), indicating sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atoms as regions of negative potential, while the hydrogen atoms of the urea and indole N-H groups would show positive potential.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a molecule might function in a biological context, such as a potential drug candidate, computational methods are used to simulate its interaction with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the small molecule) when it binds to the active site of a receptor (typically a protein). ijpsr.comheteroletters.orgjbcpm.com This method is essential for rational drug design and for hypothesizing the mechanism of action of bioactive compounds. ijpsr.com For this compound, the process involves placing the computationally optimized 3D structure of the molecule into the binding pocket of a target protein. A scoring function then calculates the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. nih.gov

The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The urea moiety is a particularly effective pharmacophore, as its N-H groups can act as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor, forming strong, directional interactions with amino acid residues in the protein's active site. ijpsr.commdpi.com These interactions are critical for stabilizing the ligand-protein complex.

The table below provides an illustrative example of the type of data obtained from a molecular docking study against a hypothetical protein kinase target.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type | Bond Distance (Å) |

|---|---|---|---|---|

| Protein Kinase (Example) | -8.5 | ASP 150 | Hydrogen Bond (Urea N-H) | 2.1 |

| GLU 95 | Hydrogen Bond (Indole N-H) | 1.9 | ||

| LEU 25 | Hydrophobic | N/A | ||

| VAL 78 | Hydrophobic | N/A |

Characterization of Key Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Contacts)

A detailed computational characterization of the key intermolecular interactions for this compound has not been specifically reported in published research. While studies on analogous compounds containing indole and phenylurea moieties often employ computational methods to explore interactions such as hydrogen bonding, π-stacking, and hydrophobic contacts, this specific information is not available for the requested molecule.

Generally, in related compounds, the urea linkage is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). The indole ring and the methoxyphenyl group are capable of participating in π-π stacking and hydrophobic interactions. However, without specific computational models, such as those derived from Density Functional Theory (DFT) or molecular dynamics simulations for this compound, any description of these interactions would be purely speculative.

The table below illustrates the types of interactions that would typically be analyzed in a computational study of this compound, though no specific data from such a study has been found.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Participating Moieties | Description |

|---|---|---|

| Hydrogen Bonding | Urea N-H groups, Urea C=O group, Indole N-H group | The urea and indole N-H groups can act as hydrogen bond donors, while the urea carbonyl oxygen can act as a hydrogen bond acceptor. |

| π-Stacking | Indole ring, Phenyl ring | Parallel or T-shaped stacking interactions can occur between the aromatic rings of the indole and methoxyphenyl groups. |

Note: This table is a generalized representation and is not based on specific computational data for this compound.

In Silico Screening and Rational Design of Novel Analogs for Targeted Biological Applications

There is no available research detailing the use of this compound as a scaffold for in silico screening or the rational design of novel analogs for specific biological targets. The process of rational drug design typically involves identifying a lead compound and then using computational tools to modify its structure to improve efficacy, selectivity, and pharmacokinetic properties.

While computational approaches are widely used for designing novel analogs of various bioactive molecules, the absence of foundational research on the biological activity and target interactions of this compound means that no such design studies have been published.

The following table outlines a hypothetical workflow for the rational design of analogs, which could be applied if initial biological data and a validated target were available.

Table 2: Hypothetical Workflow for Rational Design of Novel Analogs

| Step | Description | Computational Tools |

|---|---|---|

| 1. Target Identification & Validation | Identifying the biological target of this compound. | Not applicable |

| 2. Binding Site Analysis | Characterizing the active site of the target protein. | Molecular Docking, Molecular Dynamics |

| 3. Scaffold Hopping & R-group Scanning | Replacing the core structure or modifying peripheral chemical groups to explore new chemical space and improve interactions. | In silico screening libraries, QSAR modeling |

Note: This table represents a standard computational drug design workflow and is not based on any specific research conducted on this compound.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Analog Diversity and Scalability

Furthermore, developing scalable synthetic routes is crucial for the eventual translation of this compound from the laboratory to clinical applications. Methodologies that are adaptable to large-scale production without compromising purity or yield will be of paramount importance. This could involve the optimization of existing protocols or the design of entirely new synthetic pathways that are both cost-effective and environmentally sustainable.

A summary of potential synthetic approaches for analogous compounds is presented in the table below.

| Synthetic Approach | Description | Potential Advantages for Analog Synthesis | Reference |

| Multicomponent Reactions | Condensation of an indole (B1671886) derivative, an isocyanate, and a third component in a single step. | High efficiency, atom economy, and the ability to generate diverse structures by varying the starting materials. | mdpi.com |

| Solid-Phase Synthesis | Attachment of an indole or aryl precursor to a solid support, followed by sequential reactions to build the urea (B33335) linkage and introduce diversity. | Facilitates purification and allows for the rapid generation of a large number of analogs for high-throughput screening. | nih.gov |

| Catalytic C-H Functionalization | Direct formation of the C-N bond between the indole and urea moieties through transition-metal catalysis. | Reduces the need for pre-functionalized starting materials, leading to more concise and efficient syntheses. | acs.org |

Deeper Mechanistic Elucidation and Rigorous Target Validation Studies

A critical area for future investigation is the precise mechanism of action of 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea. While related indolyl ureas have been shown to interact with various biological targets, the specific molecular interactions of this compound remain to be fully elucidated. Mechanistic studies will be essential to understand how it exerts its biological effects and to identify its primary cellular targets. nih.gov

Rigorous target validation is a foundational step in the drug discovery process and will be crucial for advancing this compound as a therapeutic candidate. unimi.it This involves confirming that modulating the identified target(s) leads to the desired therapeutic outcome. Techniques such as genetic knockdown (e.g., siRNA, CRISPR-Cas9) or the use of selective tool compounds can be employed to validate the role of the target in disease pathology. A deeper understanding of the compound's mechanism will pave the way for more rational drug design and the identification of potential biomarkers for patient stratification.

Integration of Advanced Computational Modeling for Predictive Design and Optimization

Advanced computational modeling will be instrumental in accelerating the design and optimization of novel analogs of this compound. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to identify the key structural features responsible for biological activity. scispace.com These models can then be used to predict the potency and selectivity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound and its biological target(s) at the atomic level. mdpi.com This information is invaluable for understanding the molecular basis of its activity and for designing modifications that can enhance binding affinity and specificity. The integration of computational approaches into the drug discovery pipeline can significantly reduce the time and resources required to develop optimized drug candidates.

Exploration of Polypharmacology and Multi-target Approaches for Complex Diseases

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a promising strategy for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. unimi.itwikipedia.org Future research should explore the potential of this compound to function as a multi-target agent. nih.gov This involves screening the compound against a broad panel of biological targets to identify any additional activities that could contribute to its therapeutic efficacy. wiley.com

Designing multi-target ligands based on the this compound scaffold could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. nih.gov This approach may be particularly beneficial for diseases where multiple signaling pathways are dysregulated. nih.gov A thorough understanding of the polypharmacological profile of this compound and its analogs will be essential for harnessing its full therapeutic potential in the context of complex diseases.

Table of Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodology : Utilize urea-forming reactions between indole-3-amine and 3-methoxyphenyl isocyanate. Optimize solvent choice (e.g., dichloromethane or ethanol) and temperature (25–60°C) to enhance yield, as demonstrated in analogous urea syntheses . Catalytic bases like triethylamine may improve coupling efficiency. Monitor reaction progress via TLC or HPLC.

- Challenges : Competing side reactions (e.g., hydrolysis of isocyanate) require anhydrous conditions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : Confirm indole NH protons (δ 10–12 ppm) and urea NH groups (δ 6–8 ppm). Aromatic protons in the methoxyphenyl group appear as a triplet near δ 7.3 ppm .

- IR : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

- X-ray crystallography (if crystals form): Resolve bond angles and confirm molecular geometry, as seen in structurally similar urea derivatives .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against standards .

- Stability studies : Store samples at 4°C (short-term) or -20°C (long-term) in inert atmospheres. Monitor degradation via accelerated stability testing (40°C/75% RH for 1–3 months) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodology :

- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HepG2). Compare IC₅₀ values against controls .

- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays. Optimize DMSO concentration (<1%) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

- Methodology :

- Analog synthesis : Replace methoxy with halogens (Cl, F) or alkyl groups on the phenyl ring. Modify the indole moiety with methyl or nitro substituents .

- Data analysis : Correlate substituent electronic properties (Hammett σ) with activity trends. Use molecular docking to predict binding interactions .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite. Prepare protein structures (PDB) by removing water and adding hydrogens .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. How can solubility limitations in pharmacological assays be addressed?

- Methodology :

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v).

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

- pH adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .

Q. What strategies identify metabolic pathways and potential toxic metabolites?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat). Analyze metabolites via LC-MS/MS. Look for hydroxylation or demethylation products .

- Toxicogenomics : Profile gene expression changes in HepG2 cells using RNA-seq. Focus on oxidative stress pathways (Nrf2, CYP450) .

Q. How should in vivo studies be designed to evaluate efficacy and toxicity?

- Methodology :

- Animal models : Use xenograft mice for antitumor activity. Administer orally (10–50 mg/kg) and monitor tumor volume weekly .

- Toxicokinetics : Measure plasma concentrations via LC-MS. Assess liver/kidney function markers (ALT, creatinine) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.